molecular formula C16H23Cl2N3O2 B137555 N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide CAS No. 146388-57-0

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide

カタログ番号 B137555
CAS番号: 146388-57-0
分子量: 360.3 g/mol
InChIキー: TVWDAUMNWKAMIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide, also known as JNJ-31020028, is a novel and potent inhibitor of the human voltage-gated sodium channel Nav1.7. Nav1.7 is a key mediator of pain signaling in the nervous system, and its inhibition has been proposed as a promising strategy for the treatment of chronic pain.

作用機序

Nav1.7 is a voltage-gated sodium channel that is predominantly expressed in sensory neurons. It plays a key role in the initiation and propagation of action potentials in these neurons, which are essential for the transmission of pain signals. N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide binds to the voltage-sensing domain of Nav1.7 and stabilizes it in the closed state, preventing the channel from opening and allowing sodium ions to enter the cell. This inhibition of Nav1.7 reduces the excitability of sensory neurons and attenuates the transmission of pain signals.

生化学的および生理学的効果

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been shown to produce potent and selective inhibition of Nav1.7 in both in vitro and in vivo studies. In addition, N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in rodents. In preclinical studies, N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been shown to produce dose-dependent analgesia without causing significant adverse effects on motor function, cardiovascular function, or respiratory function.

実験室実験の利点と制限

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has several advantages for lab experiments. First, it is a highly potent and selective inhibitor of Nav1.7, which allows for precise modulation of pain signaling in sensory neurons. Second, N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has a favorable pharmacokinetic profile, which allows for convenient dosing and administration in animal models. However, there are also some limitations to the use of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide in lab experiments. For example, the long half-life of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide in rodents may complicate the interpretation of pharmacodynamic and pharmacokinetic data. In addition, the high potency of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide may limit its use in certain experimental paradigms where lower doses or less potent inhibitors may be more appropriate.

将来の方向性

There are several future directions for the research and development of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide. First, further preclinical studies are needed to fully characterize the pharmacological properties of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide, including its effects on other sodium channels and its potential for drug-drug interactions. Second, clinical trials are needed to evaluate the safety and efficacy of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide in human subjects with chronic pain. Third, the development of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide analogs with improved pharmacological properties may lead to the discovery of even more potent and selective Nav1.7 inhibitors. Finally, the identification of biomarkers of Nav1.7 activity may help to identify patient populations that are most likely to benefit from Nav1.7 inhibition as a therapeutic strategy for chronic pain.

合成法

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide was first synthesized by scientists at Janssen Research & Development, LLC. The synthesis method involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the hexahydro-1H-pyrrolizine ring, which is achieved by a cyclization reaction using a Lewis acid catalyst. The final product is obtained in high yield and purity after several purification steps.

科学的研究の応用

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been extensively studied in preclinical models of pain. In vitro studies have shown that N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide selectively inhibits Nav1.7 with high potency, while having little or no effect on other sodium channels. In vivo studies in rodents have demonstrated that N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide produces dose-dependent analgesia in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. Furthermore, N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been shown to have a favorable safety profile in preclinical studies.

特性

CAS番号

146388-57-0

製品名

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide

分子式

C16H23Cl2N3O2

分子量

360.3 g/mol

IUPAC名

4-amino-5-chloro-N-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl)-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H

InChIキー

TVWDAUMNWKAMIX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl

正規SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl

同義語

N-(exo-(hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide
SC 49518
SC-49518

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。